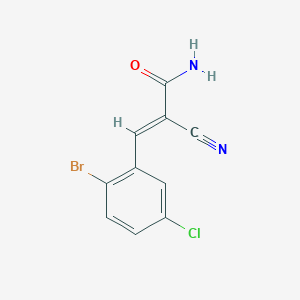

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(2-bromo-5-chlorophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-9-2-1-8(12)4-6(9)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPHTXGBBVYXPZ-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=C(C#N)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C(\C#N)/C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzaldehyde and malononitrile.

Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form (E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enoic acid.

Amidation: The resulting product is then subjected to amidation using ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Nucleophilic Substitution: Substituted phenyl derivatives.

Hydrolysis: Carboxylic acids or amides.

Reduction: Amines.

Scientific Research Applications

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide has several scientific research applications:

Medicinal Chemistry: Potential use as a precursor for the synthesis of bioactive molecules.

Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Chemical Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and enamide groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to (E)-3-[[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]amino]-2-cyanoprop-2-enamide (C₁₇H₁₃ClN₆O, MW: 352.8 g/mol), a structurally complex analog . Key differences include:

Key Observations:

The benzotriazole moiety in the analog increases hydrogen-bonding capacity and aromatic π-system complexity, which may improve target-binding affinity in biological systems .

Functional Group Impact: Both compounds share the cyano-enamide backbone, which confers rigidity and electrophilicity. However, the benzotriazole analog’s additional amino group enables nucleophilic reactivity, broadening its synthetic utility .

Physicochemical and Electronic Properties

- Lipophilicity : The target compound’s simpler structure (clogP ≈ 2.8) likely results in higher membrane permeability than the benzotriazole analog (clogP ≈ 3.5), which has a larger aromatic system .

- Electronic Effects: The cyano group in both compounds withdraws electron density, stabilizing the enamide’s double bond. Bromine’s polarizability in the target compound may enhance dipole-dipole interactions in crystalline states, as inferred from crystallographic software like SHELXL and ORTEP-3 .

Biological Activity

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group and an enamide structure, with bromine and chlorine substituents on the phenyl ring. This configuration is expected to influence its reactivity and interactions with biological macromolecules.

- Molecular Formula : CHBrClNO

- Molecular Weight : 276.53 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound is known to inhibit specific kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular processes such as proliferation and apoptosis.

- Hydrogen Bonding : The cyano and enamide groups can engage in hydrogen bonding with proteins, potentially affecting their conformation and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Preliminary studies have reported that this compound may possess anticancer properties. It has been evaluated in different cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth. The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests that the compound could serve as a lead for developing new antimicrobial agents.

-

Anticancer Research :

- In a study on breast cancer cell lines (MCF-7), this compound exhibited a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Further mechanistic studies indicated that the compound activates caspase pathways, promoting apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Thiophene ring instead of phenyl | Moderate anticancer activity |

| (E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enoic acid | Carboxylic acid group instead of amide | Higher antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide?

- Methodology : Synthesis typically involves sequential halogenation, cyano group addition, and amide formation. Key steps include:

- Bromination/Chlorination : Electrophilic substitution on the phenyl ring using bromine or chlorine sources under controlled temperatures (e.g., 0–25°C) .

- Cyano Group Introduction : Nucleophilic substitution with cyanide sources (e.g., KCN or CuCN) in polar aprotic solvents like DMF .

- Amide Formation : Condensation of intermediates with amines under reflux in ethanol or THF, monitored by TLC for completion .

- Optimization : Reaction yields depend on solvent choice (e.g., DMSO enhances electrophilic substitution), catalyst use (e.g., Pd for coupling reactions), and stoichiometric ratios .

Q. How is the compound characterized spectroscopically?

- Key Techniques :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and cyano/amide carbons (δ 110–120 ppm and 165–170 ppm, respectively) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 297.96 (CHBrClNO) .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) .

Q. What functional groups influence its reactivity?

- Critical Groups :

- Cyano Group : Enhances electrophilicity, participating in nucleophilic additions or cyclization reactions .

- Halogens (Br/Cl) : Direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Amide : Stabilizes resonance structures, affecting hydrogen-bonding interactions in biological systems .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Approach :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL (via SHELX suite) refines structures, leveraging Fourier maps to resolve disorder in halogenated rings .

- Key Parameters :

- Space Group : Monoclinic P2/c (common for similar halogenated aromatics) .

- Bond Angles : C-Br and C-Cl bonds (~1.89 Å and ~1.74 Å, respectively) influence packing efficiency .

Q. How to address contradictions in biological activity data across assays?

- Case Study : Discrepancies in IC values for anticancer activity may arise from:

- Cell Line Variability : Differences in membrane permeability (e.g., MCF-7 vs. A549) .

- Assay Conditions : Viability assays (MTT vs. resazurin) yield varying sensitivity thresholds .

- Resolution : Normalize data using positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers) .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodology :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during amide bond formation .

- Chromatography : Chiral HPLC (e.g., CHIRALPAK® columns) separates enantiomers, with mobile phases like hexane:isopropanol (90:10) .

- Monitoring : Polarimetry or circular dichroism (CD) verifies enantiomeric excess (>95%) .

Key Notes

- Methodological Focus : Emphasized experimental design, data validation, and analytical techniques over commercial aspects.

- Advanced Tools : Highlighted SHELX for crystallography and chiral chromatography for enantiomer separation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.